5-Methoxy-4-methylnicotinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

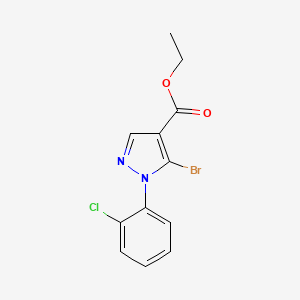

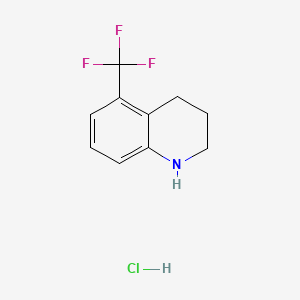

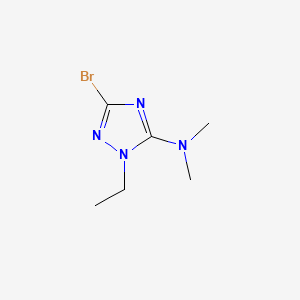

5-Methoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 5-Methoxy-4-methylnicotinic acid is 1S/C8H9NO3/c1-5-6 (8 (10)11)3-9-4-7 (5)12-2/h3-4H,1-2H3, (H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

5-Methoxy-4-methylnicotinic acid has a molecular weight of 167.16200 . The exact mass is 167.05800 . The LogP value is 1.09680, indicating its lipophilicity . The physical form of the compound is solid .Wirkmechanismus

The mechanism of action of 5-Methoxy-4-methylnicotinic acid is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death.

Biochemical and Physiological Effects:

5-Methoxy-4-methylnicotinic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death. Additionally, 5-Methoxy-4-methylnicotinic acid has been reported to have anti-inflammatory properties, which can reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that it has been reported to have neuroprotective effects and can protect against oxidative stress-induced cell death. This can be useful in studying the effects of oxidative stress on cells and in developing potential treatments for neurodegenerative diseases. However, one limitation of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the study of 5-Methoxy-4-methylnicotinic acid. One direction is to further investigate its mechanism of action and to determine how it exerts its neuroprotective effects. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, 5-Methoxy-4-methylnicotinic acid could be studied for its potential use in the treatment of other conditions, such as inflammation and oxidative stress-induced cell death.

Synthesemethoden

5-Methoxy-4-methylnicotinic acid can be synthesized using various methods, including the reaction of 5-methoxy-2-methylpyridine with ethyl chloroformate and sodium hydroxide. Another method involves the reaction of 5-methoxy-2-methylpyridine with chloroacetic acid and sodium hydroxide. These methods have been reported in the literature and have been used to obtain 5-Methoxy-4-methylnicotinic acid in high yields.

Wissenschaftliche Forschungsanwendungen

- Hintergrund: Nicotinamid, ein Amid-Derivat der Nicotinsäure, wurde auf seine biologischen Anwendungen untersucht. Als Bestandteil von Nicotinamid-Adenin-Dinukleotid (NAD) spielt es eine entscheidende Rolle im Zellstoffwechsel .

- Nicotinsäureproduktion: Untersuchung ökologischer Methoden zur Herstellung von Nicotinsäure aus kommerziell erhältlichen Rohstoffen. 5-Methoxy-4-methylnicotinsäure könnte einen alternativen Weg für die industrielle Synthese in großem Maßstab bieten .

Antibakterielle und Antibiofilmwirkung

Industrielle Anwendungen

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxy-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYHQRTBWLEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?

A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, 5-Methoxy-4-methylnicotinic acid. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of 5-Methoxy-4-methylnicotinic acid for future studies on these alkaloids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)

![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)

![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)